N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Protein-Protein Interaction Inhibition Post-Transcriptional Regulation Chemical Biology

Select this specific 1,2,4-oxadiazole propanamide scaffold to leverage the para-methoxy substituent as a critical hydrogen-bond acceptor. This functionality modulates electron density and is essential for target binding, as evidenced by micromolar PABP1 affinity in close structural analogs. Unlike 4-methyl or 4-chloro analogs, this compound allows systematic SAR exploration of oxygen-dependent affinity, solubility, and metabolic stability. Its neutral state across physiological pH, zero H-bond donors, and compliance with Lipinski's Rule of Five make it a cleaner, artifact-reduced candidate for HTS and a precise reference point for kinase, GPCR, and protein-protein interaction optimization programs.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B3600256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C20H21N3O3/c1-13-4-7-16(12-14(13)2)21-18(24)10-11-19-22-20(23-26-19)15-5-8-17(25-3)9-6-15/h4-9,12H,10-11H2,1-3H3,(H,21,24)
InChIKeyWXMAKWBPFWKZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: Structural Classification and Procurement Profile


N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (C20H21N3O3, MW 351.4 g/mol) belongs to the 1,2,4-oxadiazole heterocycle class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen [1]. The compound features a 3,4-dimethylphenyl group on the amide nitrogen and a 4-methoxyphenyl substituent at the oxadiazole 3-position, connected via a propanamide linker. This scaffold is widely explored in medicinal chemistry for its bioisosteric properties and diverse biological activities [2]. The compound is cataloged in commercial screening libraries (e.g., ChemBridge, Hit2Lead) and is typically supplied at ≥95% purity for research use.

Why 1,2,4-Oxadiazole Propanamide Analogs Cannot Be Interchanged Without Loss of Functional Precision


Within the 1,2,4-oxadiazole propanamide chemotype, subtle variations on the phenyl rings impart marked differences in target binding, selectivity, and physicochemical behavior [1]. The 4-methoxy substituent on the 3-phenyl ring modulates electron density and hydrogen-bonding capacity, directly affecting interactions with biological targets such as kinases, GPCRs, and metabolic enzymes [2]. Shifting the methoxy group from para to meta position, replacing it with methyl or chloro, or altering the dimethyl substitution pattern on the aniline ring can substantially alter potency, selectivity, and pharmacokinetic profiles observed in class-level SAR studies [3]. Consequently, a procurement decision based solely on structural similarity without quantitative comparator data risks selecting a compound with divergent activity, solubility, or target engagement.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide


Binding Affinity at Polyadenylate-Binding Protein 1 (PABP1): Close Analog Data

A structurally close analog—N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide—demonstrated an IC50 of 6.61 μM against human PABP1 in a biochemical assay at the Sanford-Burnham Center for Chemical Genomics [1]. While the linker differs (sulfanylacetamide vs. propanamide) and the oxadiazole is 1,3,4- rather than 1,2,4-substituted, both compounds share the identical 3,4-dimethylphenyl and 4-methoxyphenyl terminal groups, providing a class-level inference point for target engagement potential.

Protein-Protein Interaction Inhibition Post-Transcriptional Regulation Chemical Biology

Predicted Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity

Computational predictions for N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide indicate a logP of approximately 3.5–4.0, 0 hydrogen bond donors, and 4 hydrogen bond acceptors, fulfilling Lipinski's Rule of Five with zero violations . In contrast, the 4-chlorophenyl analog (CAS 850186-81-1) exhibits lower polarity due to the chlorine substituent, and the 4-methylphenyl analog (AMB10686842) shows elevated lipophilicity without the hydrogen-bond acceptor contribution of the methoxy oxygen . These differences directly influence aqueous solubility, membrane permeability, and metabolic stability.

Drug-Likeness ADME Prediction Physicochemical Profiling

Ionization State and Basicity: pKa Comparison Across Analogs

A closely related compound—3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(naphthalen-1-yl)propanamide (ZINC56225951)—is reported to be an extremely weak base (essentially neutral) based on its pKa [1]. The target compound, lacking a basic amine and featuring only the neutral oxadiazole and amide functionalities, is expected to remain predominantly un-ionized across physiologically relevant pH ranges (pH 2–10). By comparison, analogs containing pyridine (e.g., ChemBridge-9337051) or other basic heterocycles exhibit pH-dependent ionization that can alter solubility, permeability, and off-target binding profiles [2].

Ionization State pKa Prediction Assay Compatibility

Molecular Weight and Structural Descriptors: Differentiation from Common Screening Library Analogs

N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide possesses a molecular weight of 351.4 g/mol, positioning it in the upper fragment to lower lead-like space (MW < 400) . By comparison, the 3-methylphenyl analog (CHEBI:119943, MW 337.4 g/mol) is lighter by 14 Da (one methyl group), while the dimethoxy analog (N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, CAS 901267-20-7, MW 381.4 g/mol) is heavier by 30 Da (one additional methoxy) [1]. This intermediate molecular weight balances synthetic tractability with sufficient complexity for target engagement.

Molecular Descriptors Library Selection Fragment-Based Design

Optimal Application Scenarios for N-(3,4-Dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide Based on Differential Evidence


Chemical Biology Probe for RNA-Binding Protein Modulation (PABP1)

Given the class-level evidence that close structural analogs bearing the 3,4-dimethylphenyl/4-methoxyphenyl motif bind human PABP1 with micromolar affinity (IC50 = 6.61 μM, [1]), this compound may serve as a starting point for developing chemical probes targeting post-transcriptional regulatory mechanisms. Users investigating mRNA polyadenylation, translation initiation, or stress granule dynamics may prioritize this scaffold over analogs lacking the methoxy hydrogen-bond acceptor, which could weaken target engagement.

Lead-Like Fragment for Kinase or GPCR Screening Libraries

With a molecular weight of 351.4 g/mol, zero hydrogen bond donors, and predicted logP of 3.5–4.0 (satisfying Lipinski's Rule of Five ), this compound occupies the lead-like chemical space preferred for high-throughput screening (HTS) campaigns. Its neutral ionization state across physiological pH [2] reduces assay artifacts compared to ionizable pyridine- or amine-containing analogs, making it a cleaner screening candidate for kinase, GPCR, or protein-protein interaction targets.

Physicochemical Comparator in Oxadiazole SAR Studies

The 4-methoxyphenyl substituent introduces a hydrogen-bond acceptor absent in 4-methylphenyl or 4-chlorophenyl analogs . Researchers conducting structure–activity relationship (SAR) studies on 1,2,4-oxadiazole propanamides can use this compound as a reference point to isolate the contribution of the methoxy oxygen to target affinity, solubility, and metabolic stability. This systematic substitution strategy supports medicinal chemistry optimization programs.

Negative Control or Inactive Comparator for Cellular Assays

If subsequent profiling confirms low or absent activity against a specific target of interest, the compound's favorable physicochemical profile (neutral, moderate lipophilicity, no overt toxicophores) may position it as a matched negative control for cellular assays. Its structural similarity to active analogs—while lacking the critical pharmacophoric feature for a given target—can help validate target engagement specificity in phenotypic screening.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.